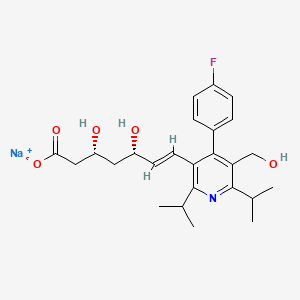

Desmethyl Cerivastatin, Sodium Salt

Description

Contextualization as a Principal Metabolite of Cerivastatin (B1668405) in Drug Discovery and Metabolism Research

Desmethyl Cerivastatin, Sodium Salt, identified in research literature as M-1, is a principal active metabolite of the synthetic statin, cerivastatin. nih.govpsu.edu The parent compound, cerivastatin, is metabolized in the liver through two primary oxidative pathways. nih.govnih.gov One of these major pathways is demethylation of the benzylic methyl ether group of cerivastatin, which results in the formation of Desmethyl Cerivastatin (M-1). nih.govnih.gov

This metabolic process is primarily catalyzed by two key cytochrome P450 enzymes: CYP2C8 and CYP3A4. nih.govpsu.edunih.gov In vitro studies have shown that CYP2C8 and CYP3A4 are roughly equally important in the formation of M-1. psu.edu The existence of this dual metabolic pathway was initially considered a favorable characteristic, as it suggested that if one enzyme pathway was inhibited, the other could still effectively metabolize the drug. nih.gov This characteristic made Desmethyl Cerivastatin and the metabolic fate of its parent drug a focal point in drug metabolism and pharmacokinetic research.

The other main oxidative biotransformation of cerivastatin is the hydroxylation of a methyl group on the 6-isopropyl substituent, leading to another active metabolite known as M-23. nih.govpsu.edu The formation of M-23 is predominantly mediated by the CYP2C8 enzyme. psu.edu A secondary minor metabolite, M-24, can also be formed from the combined biotransformation reactions but is not typically detectable in plasma. nih.gov

Significance as an Active Metabolite in Statin Pharmacology

The pharmacological relevance of Desmethyl Cerivastatin (M-1) lies in its identity as an active metabolite. nih.gov Like its parent compound, Desmethyl Cerivastatin is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govyoutube.com Research has demonstrated that Desmethyl Cerivastatin and the other main metabolite, M-23, have a similar potency to the parent drug, cerivastatin, in inhibiting this enzyme. nih.gov

Overview of its Research Trajectory and Contributions to Statin Science

The research into Desmethyl Cerivastatin is intrinsically linked to the history of cerivastatin. Cerivastatin was a highly potent, synthetic HMG-CoA reductase inhibitor introduced in the late 1990s. nih.govcapes.gov.br However, it was voluntarily withdrawn from the global market in 2001 due to a higher-than-expected number of reports of fatal rhabdomyolysis, a severe form of muscle damage. researchgate.netnih.govnih.govtga.gov.au

This withdrawal prompted extensive research into the factors that could have contributed to this toxicity. Investigations into cerivastatin's metabolism, and by extension its metabolites like Desmethyl Cerivastatin, became critical. This research revealed that genetic variations in the CYP2C8 enzyme, a key player in the formation of both M-1 and M-23, could alter the drug's pharmacokinetics. nih.gov Furthermore, the investigation highlighted significant drug-drug interactions, particularly with gemfibrozil (B1671426), a fibrate drug also used to lower cholesterol. nih.govtga.gov.au Gemfibrozil was found to be a potent inhibitor of CYP2C8, leading to significantly increased plasma concentrations of cerivastatin and a heightened risk of myotoxicity when the two drugs were co-administered. psu.edunih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | lgcstandards.com |

| CAS Number | 157199-28-5 | pschemicals.com |

| Molecular Formula | C25H32FNNaO5 | pschemicals.com |

| Molecular Weight | 467.2084 g/mol | lgcstandards.com |

| Synonyms | M-1 Metabolite | pschemicals.com |

Table 2: Major Metabolites of Cerivastatin

| Metabolite | Formation | Catalyzing Enzymes | Pharmacological Activity |

| Desmethyl Cerivastatin (M-1) | Demethylation of the benzylic methyl ether moiety | CYP2C8 and CYP3A4 nih.govpsu.edunih.gov | Active inhibitor of HMG-CoA reductase, with potency similar to cerivastatin. nih.gov |

| M-23 | Stereoselective hydroxylation of a methyl group of the 6-isopropyl substituent | Predominantly CYP2C8 nih.govpsu.edu | Active inhibitor of HMG-CoA reductase, with potency similar to cerivastatin. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31FNNaO5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1 |

InChI Key |

DOMAMNIIAOIPRD-OSWQSNKQSA-M |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Metabolic Biogenesis and Enzymatic Pathways

Elucidation of Desmethyl Cerivastatin (B1668405) Formation Pathways

The generation of Desmethyl Cerivastatin from its parent compound, cerivastatin, is a well-defined metabolic route.

The principal pathway for the formation of Desmethyl Cerivastatin (M-1) is through the enzymatic demethylation of the benzylic methyl ether of cerivastatin. bohrium.comnih.gov This reaction is one of the two major oxidative biotransformation pathways for cerivastatin, the other being hydroxylation. bohrium.comnih.gov In addition to the primary metabolites, a minor metabolite resulting from both hydroxylation and demethylation has also been observed. nih.gov

The metabolic conversion of cerivastatin to Desmethyl Cerivastatin is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C8 and CYP3A4 are the key isoforms responsible for this demethylation process. bohrium.comnih.gov

Research indicates that CYP2C8 is responsible for approximately 60% of the oxidative metabolism of cerivastatin, which includes the formation of both Desmethyl Cerivastatin (M-1) and another major metabolite, M-23 (6-hydroxyl-cerivastatin). nih.gov CYP3A4 contributes to about 40% of the metabolism, primarily leading to the formation of M-1. nih.govnih.gov Studies using human liver microsomes have confirmed the significant role of CYP3A enzymes in both the demethylation and hydroxylation of cerivastatin. nih.gov The involvement of both CYP2C8 and CYP3A4 provides a dual pathway for cerivastatin metabolism. nih.gov

| Enzyme | Contribution to Cerivastatin Oxidation | Primary Metabolite(s) Formed |

| CYP2C8 | ~60% nih.gov | M-1 (Desmethyl Cerivastatin), M-23 (6-hydroxyl-cerivastatin) nih.gov |

| CYP3A4 | ~40% nih.gov | M-1 (Desmethyl Cerivastatin) nih.govnih.gov |

While CYP2C8 and CYP3A4 are the primary drivers of Desmethyl Cerivastatin formation, other hepatic enzymes also play a role in the broader metabolism of cerivastatin. UDP-glucuronosyltransferase (UGT) is involved in the glucuronidation of cerivastatin, leading to the formation of a lactone. nih.gov This lactone form of cerivastatin is metabolized more rapidly by CYP enzymes compared to the free acid. nih.gov However, glucuronidation is considered a minor clearance pathway for cerivastatin. nih.gov

Kinetics of Desmethyl Cerivastatin Formation in vitro

The kinetics of Desmethyl Cerivastatin formation have been investigated in vitro to understand the rate and efficiency of this metabolic process.

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the metabolic clearance of cerivastatin. These studies have shown that both CYP2C8 and CYP3A4 are equally important in the formation of Desmethyl Cerivastatin (M-1) in this subcellular fraction. psu.edu In contrast, the formation of the other major metabolite, M-23, is predominantly mediated by CYP2C8. psu.edu

Genetic variations, or polymorphisms, in the genes encoding cytochrome P450 enzymes can significantly impact their metabolic activity and, consequently, the pharmacokinetics of drugs like cerivastatin. nih.govnih.gov

Several studies have investigated the effect of CYP2C8 genetic variants on cerivastatin metabolism. nih.govnih.gov For instance, the CYP2C83 and CYP2C84 alleles have been shown to lead to a two to fourteen-fold increase in the intrinsic clearance of cerivastatin in human liver microsomes compared to the wild-type allele. nih.govnih.gov Recombinant CYP2C8.3 and CYP2C8.4 enzymes also displayed up to a six-fold increase in cerivastatin metabolic clearance. nih.govnih.gov Such alterations in enzyme function can lead to changes in cerivastatin pharmacokinetics. nih.govnih.gov

| CYP2C8 Allele | Effect on Cerivastatin Intrinsic Clearance in Human Liver Microsomes |

| CYP2C83 | 2 to 14-fold increase nih.govnih.gov |

| CYP2C84 | 2 to 14-fold increase nih.govnih.gov |

Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the separation and quantification of Desmethyl Cerivastatin (B1668405) from its parent compound and other metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques employed due to their specificity and sensitivity.

HPLC methods, typically coupled with ultraviolet (UV) detection, provide a reliable means for the quantification of Desmethyl Cerivastatin. Method development focuses on optimizing chromatographic conditions to achieve adequate separation from the parent drug and other related substances.

A validated HPLC method for the quantification of Cerivastatin and its metabolites, including Desmethyl Cerivastatin (referred to as M1), has been established for research applications such as in vitro metabolism studies. nih.gov The separation is typically performed on a reverse-phase column. Validation of the method is conducted in accordance with established guidelines, ensuring its linearity, precision, accuracy, and sensitivity. nih.govnih.govresearchgate.net Key parameters for a representative HPLC method are detailed below.

Table 1: Example HPLC Method Parameters for Desmethyl Cerivastatin Analysis

| Parameter | Specification |

| Column | Agilent Zorbax XDB C8 (2.1 µm, 5 cm) nih.gov |

| Mobile Phase A | 10 mM ammonium acetate (pH 5.5) in water nih.gov |

| Mobile Phase B | 10 mM ammonium acetate in methanol nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Injection Volume | 20 µL nih.gov |

| Detection | UV, typically around 237-245 nm for statins researchgate.netnih.gov |

| Gradient Elution | A time-based gradient is employed, starting with a lower concentration of organic phase (e.g., 30% B) and increasing to elute the compound. nih.gov |

Method validation demonstrates the reliability of the assay. For Desmethyl Cerivastatin (M1), a limit of quantitation of 5 nM has been reported. nih.gov The method shows excellent linearity, with a correlation coefficient (r²) greater than 0.990 over the calibration range. nih.gov Furthermore, the precision is high, with an intraday variability of 2-6%. nih.gov

For applications requiring higher sensitivity and specificity, such as the analysis of samples from preclinical pharmacokinetic studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique offers superior sensitivity over HPLC-UV, often achieving limits of quantification in the picogram per milliliter (pg/mL) range. sci-hub.boxnih.gov

In an LC-MS/MS analysis, Desmethyl Cerivastatin is first separated chromatographically and then ionized, typically using electrospray ionization (ESI) in positive mode. The specific mass-to-charge ratio (m/z) of the protonated molecule is then selected and fragmented to produce characteristic product ions for highly specific detection. nih.gov

Table 2: Example Mass Spectrometry Parameters for Desmethyl Cerivastatin (M1) Detection

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Precursor Ion (Q1) | m/z 446.2 ([M+H]⁺) for Desmethyl Cerivastatin nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Dwell Time | 95 ms per ion nih.gov |

The development of LC-MS/MS methods for related statin metabolites, such as N-desmethyl rosuvastatin, has demonstrated the capability to reach a lower limit of quantification of 0.5 ng/mL in plasma. nih.gov Similarly, methods for the parent drug, Cerivastatin, have achieved sensitivities as low as 10 pg/mL. sci-hub.boxnih.gov This high sensitivity makes LC-MS/MS indispensable for detailed pharmacokinetic profiling where concentrations can be exceedingly low.

Application of Isotope-Labeled Standards in Quantitative Bioanalysis (e.g., for ADME studies in research)

In quantitative bioanalysis, particularly for regulatory-driven preclinical studies, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard. nih.gov A SIL internal standard is a version of the analyte (e.g., Desmethyl Cerivastatin) in which one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). nih.gov

The key advantage of a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and susceptibility to matrix effects. nih.gov However, it is distinguishable by the mass spectrometer due to its higher mass. This allows it to accurately correct for variations in sample preparation, extraction recovery, and instrument response, leading to superior accuracy and precision in the quantification. nih.govnih.gov

For research involving Absorption, Distribution, Metabolism, and Excretion (ADME) studies, radiolabeled compounds (e.g., with ¹⁴C or ³H) are often used. nih.govalfa-chemistry.comclinmedjournals.org In a typical preclinical ADME study, a ¹⁴C-labeled version of the parent drug (Cerivastatin) would be administered. clinmedjournals.org This allows for the tracking of all drug-related material, including Desmethyl Cerivastatin, throughout the biological system. By combining this tracer approach with LC-MS analysis, researchers can identify all metabolites, determine their distribution in tissues, and elucidate the primary routes of excretion, providing a complete picture of the drug's disposition. alfa-chemistry.com

Sample Preparation Strategies for in vitro Systems and Preclinical Biological Matrices

Effective sample preparation is a critical step to remove interfering endogenous components from the matrix and concentrate the analyte before analysis. researchgate.net The chosen strategy depends on the complexity of the sample matrix.

For in vitro Systems: In vitro metabolism studies often use systems like human liver microsomes or recombinant enzymes to produce metabolites. nih.gov Sample preparation in these cases can be relatively straightforward. For example, in studies using recombinant CYP enzymes, the system may be reconstituted in a simple buffer like potassium phosphate with micelles to aid solubility. nih.gov The reaction can often be stopped by adding an organic solvent, which also serves to precipitate proteins. A common technique is liquid-liquid extraction (LLE) with a solvent like ethyl acetate to isolate the analytes from the reaction mixture. nih.gov

For Preclinical Biological Matrices: Matrices such as plasma, serum, and tissue homogenates are significantly more complex and require more rigorous cleanup. researchgate.net The two most common approaches for these samples are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protein Precipitation (PPT): This is a rapid and simple method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. researchgate.netmdpi.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. After centrifugation, the supernatant containing the analyte is collected for analysis. This method was successfully used for the analysis of rosuvastatin and its N-desmethyl metabolite from plasma. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This technique provides a cleaner extract than PPT. For the parent compound, Cerivastatin, a method using a mixture of diethyl ether and dichloromethane (70:30, v/v) has been validated for extraction from human plasma. sci-hub.boxnih.gov

Table 3: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Example Application |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. researchgate.net | Fast, simple, generic. | Can result in significant matrix effects; less clean extract. | Extraction of N-desmethyl rosuvastatin from plasma. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. sci-hub.boxnih.gov | Provides a cleaner extract, reduces matrix effects. | More labor-intensive, requires solvent optimization. | Extraction of Cerivastatin from plasma using diethyl ether/dichloromethane. sci-hub.boxnih.gov |

The choice of method is a balance between the need for sample cleanliness, throughput requirements, and the sensitivity of the subsequent analytical technique.

Chemical Synthesis and Derivatives for Research

Stereochemical Considerations in Synthetic Pathways

The biological activity of statins is critically dependent on the precise stereochemistry of the β,δ-dihydroxyheptenoate side chain. For Desmethyl Cerivastatin (B1668405), as with its parent compound, the desired configuration is (3R, 5S). nih.gov Achieving this specific stereoisomer is a central challenge in any synthetic pathway.

Modern synthetic chemistry has largely moved towards biocatalytic methods to install these chiral centers with high fidelity and efficiency. These enzymatic approaches offer significant advantages over traditional chemical methods by operating under mild conditions and providing exceptional stereoselectivity, thus avoiding issues like isomerization or epimerization. ncats.io

Key biocatalytic strategies include:

Diketoreductase-catalyzed reduction: A β,δ-diketo ester precursor to the side chain can be reduced in a single, highly stereoselective step using a diketoreductase enzyme. nih.govresearchgate.net This method can simultaneously generate both the C3 and C5 chiral centers with the correct syn relationship.

Aldolase-catalyzed reaction: Enzymes such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) can be used in a tandem aldol (B89426) reaction to construct a key six-carbon intermediate with the two required stereogenic centers already in place from simple starting materials. researchgate.net

Once the chiral side chain synthon is prepared, it must be coupled to the pyridine (B92270) core without racemization of the stereogenic centers. The subsequent conversion to the sodium salt is a standard procedure that does not affect the chiral integrity of the molecule. The enantiomeric purity of the final compound is a critical quality attribute, as other stereoisomers are known to be significantly less active or inactive. Cerivastatin itself is developed as an enantiomerically pure compound. nih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For Desmethyl Cerivastatin, such studies would aim to probe the interactions of the molecule with the HMG-CoA reductase enzyme. The fact that Desmethyl Cerivastatin (M1) is an active metabolite, with approximately 50% of the inhibitory potency of Cerivastatin, provides a crucial starting point for SAR exploration. nih.gov This indicates that the methoxy (B1213986) group is not essential for activity, and its replacement with a hydroxyl group is well-tolerated.

The design of analogues would logically focus on modifying the substituents of the core pyridine ring and the nature of the side chain.

Key Areas for Analogue Design:

| Molecular Region | Rationale for Modification | Potential Modifications |

| Hydroxymethyl Group | To probe the size and polarity tolerance of the enzyme's binding pocket at this position. | Alkylation (e.g., ethoxymethyl), acylation (e.g., acetoxymethyl), replacement with other functional groups (e.g., aminomethyl, fluoromethyl, or a simple methyl group). |

| Isopropyl Groups | To investigate the role of these bulky, lipophilic groups in enzyme binding and overall potency. | Replacement with smaller alkyl groups (e.g., ethyl), larger groups (e.g., tert-butyl), or cyclic structures (e.g., cyclopropyl). researchgate.net |

| p-Fluorophenyl Group | To explore the importance of the aromatic ring and the fluorine substituent for binding interactions. | Substitution of fluorine with other halogens (Cl, Br) or electron-donating/withdrawing groups. Replacement of the phenyl ring with other aromatic or heteroaromatic systems. |

| Heptenoate Side Chain | While the dihydroxy acid portion is crucial for activity, modifications can probe for enhanced binding or altered pharmacokinetic properties. | Altering the linker length between the ring and the dihydroxy moiety; introducing conformational constraints within the chain. |

The synthesis of these analogues would follow similar strategies as outlined for Desmethyl Cerivastatin itself, utilizing a versatile pyridine core precursor that allows for late-stage diversification of the key substituents. The biological evaluation of these synthesized analogues would then provide a detailed map of the SAR, potentially guiding the design of new inhibitors with improved properties. nih.gov

Preclinical Pharmacokinetic and Disposition Studies Non Human Models

In Vitro Cellular Uptake and Efflux Mechanisms (e.g., role of organic anion transporting polypeptides, OATP1B1, in non-human liver cells)

The hepatic uptake of statins is a critical determinant of their efficacy and potential for toxicity. While specific studies on the cellular transport of Desmethyl Cerivastatin (B1668405) are not extensively detailed in available literature, significant research has been conducted on its parent compound, Cerivastatin, highlighting the essential role of the organic anion transporting polypeptide OATP1B1.

OATP1B1 is a transport protein expressed on the basolateral membrane of hepatocytes and is crucial for the sodium-independent uptake of a wide array of compounds from the blood into the liver. aacrjournals.org In vitro studies using human embryonic kidney (HEK293) cells engineered to express OATP1B1 have demonstrated that this transporter is responsible for the specific uptake of Cerivastatin. nih.govnih.gov The uptake of Cerivastatin in these cells was significantly higher compared to control cells lacking the transporter, confirming OATP1B1's role. nih.gov The inhibition of OATP1B1 has been shown to reduce the uptake of Cerivastatin, which underscores the transporter's importance in the hepatic clearance of the drug. nih.govnih.gov Given that Desmethyl Cerivastatin is a major metabolite of Cerivastatin, it is plausible that its transport into hepatocytes also involves OATP family members, although direct evidence from non-human liver cell studies is limited.

Metabolic Fate and Excretion Pathways in in vivo Animal Models

The metabolic fate of Cerivastatin, leading to the formation of Desmethyl Cerivastatin and other metabolites, has been investigated in several animal models, revealing significant species-specific differences. nih.gov The primary Phase I biotransformation pathways for Cerivastatin include demethylation of the pyridinyl methyl ether to form Desmethyl Cerivastatin (metabolite M-1), hydroxylation, and β-oxidation. nih.govnih.gov

In dogs, demethylation is the predominant Phase I metabolic reaction. nih.gov Following its formation, Desmethyl Cerivastatin can undergo Phase II conjugation, with its benzylic glucuronide and glucoside conjugates being identified in bile. nih.gov Unchanged Cerivastatin and its lactone form constitute a significant portion (40%) of the dose found in the excreta of dogs. nih.gov

In rats, metabolism is more extensive. Besides demethylation, β-oxidation of the dihydroxy acid side chain is a major pathway. nih.gov The resulting metabolites are then conjugated with taurine (B1682933) and excreted in the bile. nih.gov In contrast to dogs, the parent drug and its lactone account for only about 10% of the dose in rat bile. nih.gov

Mice exhibit the most rapid and nearly complete metabolism of Cerivastatin. nih.gov In this species, demethylation occurs alongside other significant reactions, including the reductive removal of a hydroxy group from the side chain. nih.gov The resulting metabolites are found in plasma and liver homogenate, and their taurine conjugates are subsequently excreted in the bile. nih.gov

Table 1: Species Differences in the Metabolism and Excretion of Cerivastatin This interactive table summarizes the primary metabolic pathways of Cerivastatin in different preclinical animal models.

| Species | Primary Metabolic Pathways | Key Conjugates | Primary Excretion Route | Reference |

|---|---|---|---|---|

| Dog | Demethylation (dominant Phase I) | Glucuronides, Glucosides | Bile | nih.gov |

| Rat | Demethylation, β-oxidation | Taurine | Bile | nih.gov |

| Mouse | Demethylation, Reductive removal of hydroxy group | Taurine | Bile | nih.gov |

Tissue Distribution Patterns in Preclinical Animal Investigations

Preclinical studies investigating the distribution of the parent compound, Cerivastatin, have shown a high affinity for the liver, which is the intended site of action for HMG-CoA reductase inhibitors. nih.gov This hepatic selectivity is a key feature of the drug's disposition. nih.gov

However, studies using high doses in toxicological evaluations revealed a broader distribution to other tissues. In multiple-dose studies, effects related to the compound were observed in the liver and muscle tissue of rats, mice, dogs, and minipigs. nih.gov Dogs, the species most sensitive to statins, also showed effects in the gastrointestinal tract and the brain stem at high doses. nih.gov Furthermore, minor morphological changes were noted in the testicular tissue of dogs. nih.gov In rabbits, administration of Cerivastatin was found to reduce the accumulation of cholesterol ester in arterial tissue, indicating distribution to the vasculature. nih.gov While these findings pertain to the parent drug, they provide insight into the potential tissues and organs where its metabolites, including Desmethyl Cerivastatin, may also be distributed.

Table 2: Summary of Cerivastatin Tissue Distribution in Preclinical Models This interactive table outlines the observed tissue distribution of Cerivastatin in various animal models based on preclinical research.

| Animal Model | Tissue/Organ with Observed Distribution or Effect | Finding | Reference |

|---|---|---|---|

| General Preclinical | Liver | High affinity for liver tissue. | nih.gov |

| Rabbits | Arterial Tissue | Reduction in cholesterol ester accumulation. | nih.gov |

| Rats, Mice, Minipigs | Liver, Muscle | Degeneration of muscle fibers and elevations in serum transaminases at high doses. | nih.gov |

| Dogs | Liver, Muscle | Degeneration of muscle fibers and elevations in serum transaminases at high doses. | nih.gov |

| Dogs | Gastrointestinal Tract | Erosions and hemorrhages at high doses. | nih.gov |

| Dogs | Brain Stem | Bleeding in the brain stem with fibroid degeneration of vessel walls at high doses. | nih.gov |

| Dogs | Testicular Tissue | Minor morphological changes. | nih.gov |

Emerging Research Perspectives and Future Avenues

Role in Mechanistic Drug-Drug Interaction Studies at the Enzyme and Transporter Level

Desmethyl Cerivastatin (B1668405), sodium salt, an active metabolite of cerivastatin, plays a significant role in understanding mechanistic drug-drug interactions (DDIs), particularly at the enzyme and transporter levels. The metabolism of cerivastatin itself is complex, involving multiple cytochrome P450 (CYP) enzymes and transport proteins, making its metabolites crucial for dissecting these pathways.

Enzyme-Level Interactions:

The formation of Desmethyl Cerivastatin (M-1) and another major metabolite, M-23, is primarily mediated by CYP2C8 and CYP3A4. psu.edu Studies using human liver microsomes have shown that both enzymes are important in the creation of M-1. psu.edu This dual metabolic pathway was initially thought to lessen the likelihood of significant DDIs. nih.gov However, the potent inhibition of these enzymes by other drugs can lead to clinically relevant interactions.

For instance, the drug gemfibrozil (B1671426) has been shown to inhibit the formation of M-1, although its inhibitory effect is weaker on M-1 formation compared to M-23 formation. psu.edu The inhibition of CYP2C8 by gemfibrozil and its glucuronide metabolite is a key mechanism behind the severe DDI observed with cerivastatin. nih.govresearchgate.netdntb.gov.ua Clopidogrel and its metabolites also demonstrate inhibition of cerivastatin metabolism in human hepatocytes, suggesting a potential for clinically significant DDIs with drugs metabolized by CYP2C8. nih.gov

The role of metabolites in CYP inhibition is an area of growing interest, as they can sometimes be more potent inhibitors than the parent drug. researchgate.net Investigating the inhibitory potential of Desmethyl Cerivastatin itself on various CYP enzymes could provide a more complete picture of the DDI profile of cerivastatin.

| Inhibitor | Affected Enzyme/Process | Impact on Desmethyl Cerivastatin (M-1) Formation | Reference |

| Gemfibrozil | CYP2C8 | Weaker inhibition compared to M-23 formation | psu.edu |

| Clopidogrel | CYP2C8 | Inhibition of overall cerivastatin metabolism | nih.gov |

Transporter-Level Interactions:

In addition to enzymatic metabolism, the hepatic uptake of cerivastatin, mediated by organic anion transporting polypeptides (OATPs), is a critical step in its clearance. nih.gov Specifically, OATP1B1 (formerly known as OATP2) is a key transporter involved in the uptake of cerivastatin into hepatocytes. nih.govnih.gov Inhibition of this transporter can lead to increased systemic concentrations of cerivastatin and its metabolites.

Cyclosporin A, for example, inhibits the OATP2-mediated uptake of cerivastatin, which is considered a primary reason for the DDI between these two drugs. nih.gov Similarly, gemfibrozil not only inhibits CYP2C8 but also the hepatic transport of cerivastatin via OATP1B1. nih.gov Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can also lead to reduced transporter function and an increased risk of adverse effects. nih.govnih.gov Clopidogrel has also been identified as an inhibitor of OATP1B1-mediated uptake of cerivastatin. nih.gov

The interplay between metabolism and transport is crucial. By studying how Desmethyl Cerivastatin interacts with transporters like OATP1B1, OATP1B3, and efflux transporters such as P-glycoprotein (P-gp), researchers can better predict and understand the complex DDIs associated with cerivastatin. mdpi.com

Advancements in Statin Metabolite Research Methodologies and Platforms

The study of statin metabolites like Desmethyl Cerivastatin has been significantly advanced by the development of sophisticated analytical techniques and platforms. These methodologies are essential for the accurate quantification and characterization of metabolites in various biological matrices. tandfonline.com

Analytical Techniques:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly HPLC-MS/MS, is a cornerstone for analyzing statin metabolites. nih.govtandfonline.com This technique offers high sensitivity and selectivity, allowing for the quantification of low concentrations of metabolites like Desmethyl Cerivastatin in complex samples such as human liver microsomes and plasma. nih.govresearchgate.net For instance, a specific HPLC-MS method was developed to quantify cerivastatin and its metabolites, including M-1, with a limit of quantitation of 5 nM. nih.gov

Other analytical methods employed for statin analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful tool for metabolite profiling. tandfonline.com

Capillary Electrophoresis: Offers high separation efficiency. tandfonline.com

Metabolomics Platforms:

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, has provided a broader perspective on statin research. nih.gov Both targeted and untargeted metabolomics approaches are utilized. nih.gov

Targeted metabolomics focuses on a predefined set of metabolites, offering high sensitivity and the ability for absolute quantification. nih.gov

Untargeted metabolomics seeks to detect as many metabolites as possible, which is useful for discovering novel biomarkers and understanding global metabolic changes. nih.gov

These platforms, combining advanced analytical instrumentation with powerful bioinformatics tools for data analysis, are crucial for handling the large and complex datasets generated in metabolomics studies. nih.gov Chemometric techniques like principal component analysis (PCA) help in identifying patterns and significant metabolites from the vast amount of data. nih.gov

The continuous improvement of these analytical and metabolomics platforms will undoubtedly lead to a deeper understanding of the roles of statin metabolites, including Desmethyl Cerivastatin, in both efficacy and safety.

Untapped Research Potentials in Statin Mechanistic Biology Pertaining to Desmethyl Cerivastatin, Sodium Salt

Despite the withdrawal of cerivastatin from the market, this compound, still holds significant untapped potential for research in statin mechanistic biology. nih.gov Its well-characterized role in DDI studies provides a foundation for exploring broader biological functions.

Pleiotropic Effects:

Statins are known to have pleiotropic effects beyond their lipid-lowering properties, including anti-inflammatory, antioxidant, and antiproliferative actions. nih.gov While these effects have been studied for the parent drug, the specific contributions of its metabolites, such as Desmethyl Cerivastatin, are less understood. Future research could investigate whether Desmethyl Cerivastatin exhibits similar or distinct pleiotropic effects. For example, cerivastatin has been shown to be a potent inducer of apoptosis in certain cancer cells, an effect that could be explored for its metabolites. nih.gov

Endogenous Functions of Drug Transporters:

The transporters that handle Desmethyl Cerivastatin, such as OATP1B1 and OATP1B3, also play crucial roles in clearing endogenous compounds like bile acids and bilirubin. mdpi.com Studying the interaction of Desmethyl Cerivastatin with these transporters could provide insights into the endogenous functions of these proteins and how they are modulated by xenobiotics. This could have implications for understanding and managing metabolic disorders beyond cholesterol metabolism. mdpi.com

Predictive Modeling:

The extensive data available on the metabolism and transport of cerivastatin and its metabolites can be used to develop and refine predictive models for DDIs. researchgate.net By simulating the plasma concentrations of cerivastatin and its metabolites under various conditions, such as co-administration with inhibitors of CYP enzymes and transporters, researchers can better predict the risk of adverse events. researchgate.net Desmethyl Cerivastatin is a key component in these models, and further characterizing its kinetic parameters will improve their accuracy.

A Tool for Probe Studies:

Given its specific metabolic and transport pathways, Desmethyl Cerivastatin could serve as a valuable probe substrate for studying the activity of CYP2C8, CYP3A4, and OATP transporters in vitro and potentially in vivo. This would be particularly useful in the early stages of drug development to screen for potential DDIs with new chemical entities. psu.edunih.gov

Q & A

Q. How should researchers address regulatory constraints when studying Desmethyl Cerivastatin derivatives?

- Methodological Answer : Preclinical studies must comply with OECD GLP guidelines. For clinical translation, ensure salt and free acid dosages are explicitly stated in IND applications to avoid dosing errors. Reference FDA guidance on prodrug and salt-form reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.